

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the fields of pharmaceutical and agrochemical research.^[1] Its unique molecular structure, featuring a pyrrole ring N-substituted with a methoxyethyl group, imparts enhanced solubility and reactivity, making it a valuable building block for the development of novel bioactive molecules and functional materials.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its potential, yet currently underexplored, biological significance.

Physicochemical Properties

A thorough review of available data provides the following physicochemical properties for **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**. For comparative purposes, data for the parent compound, pyrrole-2-carboxaldehyde, and a related N-substituted analog, 1-methyl-1H-pyrrole-2-carbaldehyde, are also presented.

Table 1: Physicochemical Data of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** and Related Compounds

Property	1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde	Pyrrole-2-carboxaldehyde	1-Methyl-1H-pyrrole-2-carbaldehyde
Molecular Formula	C ₈ H ₁₁ NO ₂ [1]	C ₅ H ₅ NO[2][3][4]	C ₆ H ₇ NO[5]
Molecular Weight	153.18 g/mol [1]	95.10 g/mol [2][3]	109.13 g/mol [5]
Appearance	Liquid[1]	Crystalline low melting solid, White to brown[2]	Clear orange to dark red liquid[5]
Boiling Point	Data not available	217-219 °C (lit.)[2][6]	87-90 °C at 22 mmHg[5]
Melting Point	Data not available	43-46 °C (lit.)[2][6]	Data not available
Density	Data not available	1.3215 g/cm ³ (estimate)[6]	1.012-1.018 g/cm ³ [5]
Solubility	Enhanced solubility is suggested by its structure[1]	Soluble in chloroform, DMSO, and methanol; Insoluble in water[2][7]	Soluble in water and ethanol[5]
Storage Conditions	0-8 °C[1]	2-8 °C[2][6]	Refrigerate in tightly sealed containers

Synthesis and Experimental Protocols

The synthesis of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

Synthesis of the Precursor: N-(2-methoxyethyl)pyrrole

The synthesis of the starting material, N-(2-methoxyethyl)pyrrole, can be accomplished through methods such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-

dicarbonyl compound with a primary amine.

Vilsmeier-Haack Formylation of N-(2-methoxyethyl)pyrrole

The following is a detailed experimental protocol for the formylation step.

Materials:

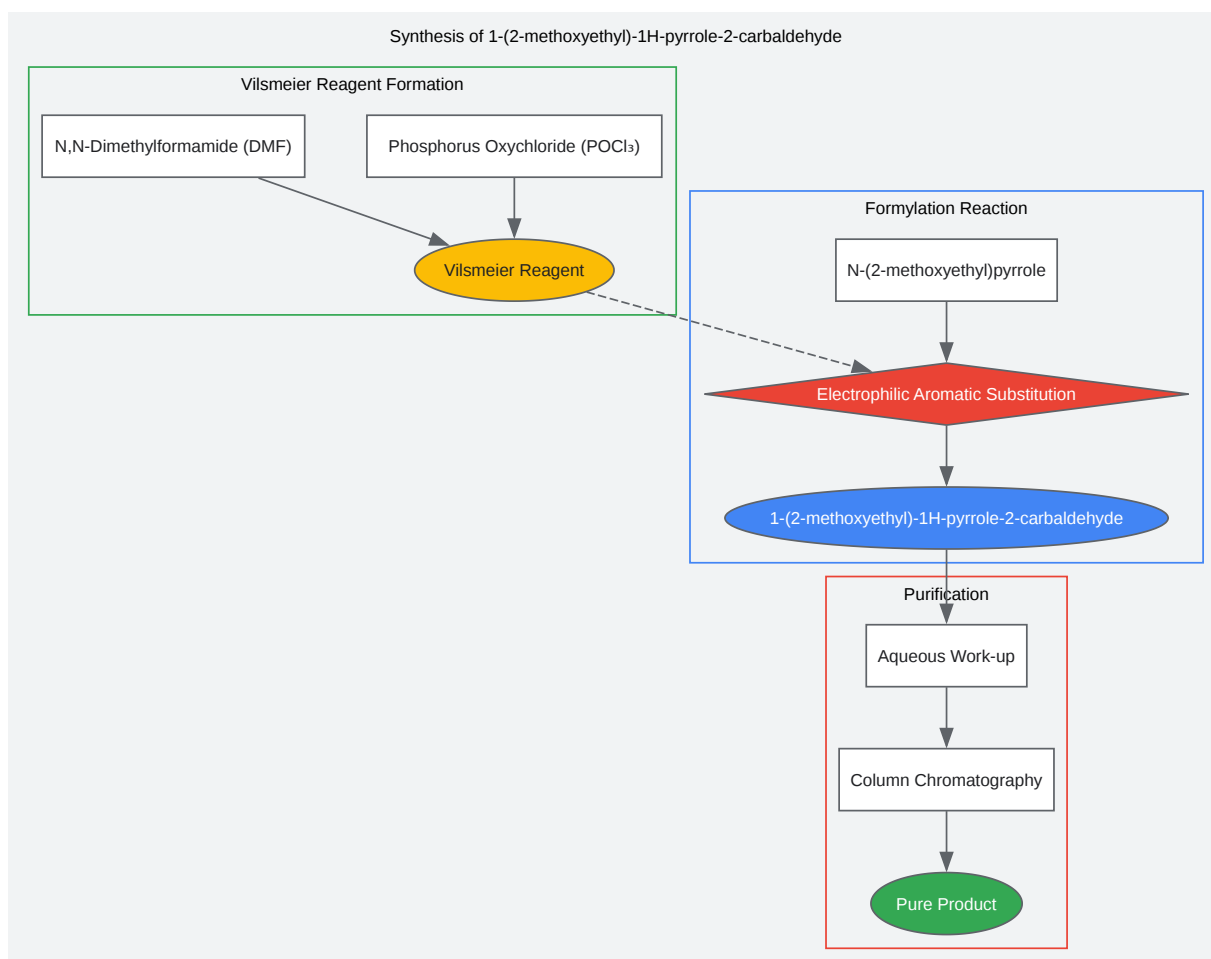
- N-(2-methoxyethyl)pyrrole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Preparation of the Vilsmeier Reagent:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- **Formylation Reaction:** To the freshly prepared Vilsmeier reagent, add a solution of N-(2-methoxyethyl)pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Figure 1: Synthesis Workflow



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Caption: A flowchart illustrating the key stages in the synthesis of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**.

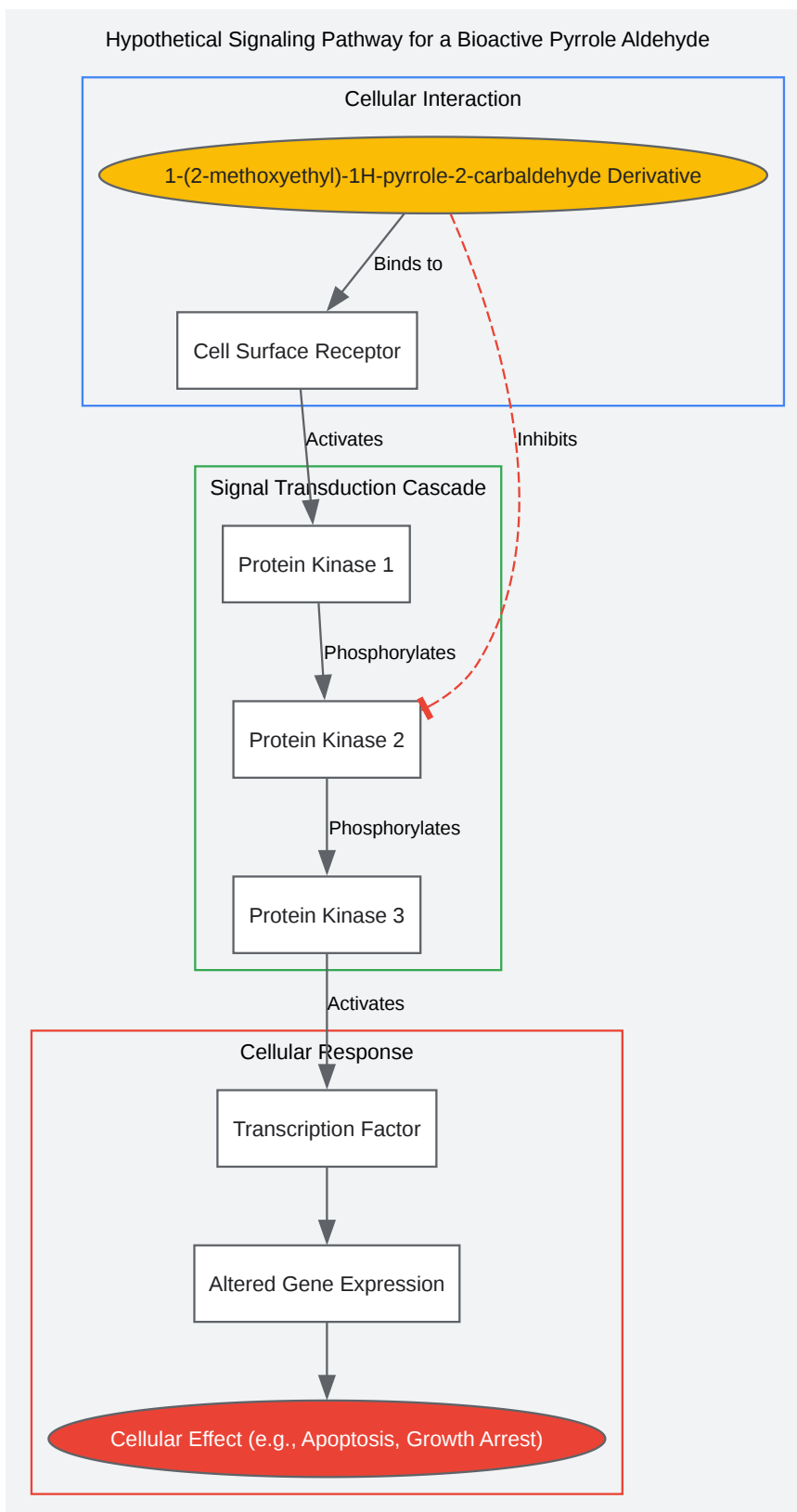
Biological Activity and Signaling Pathways

While **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is recognized as a valuable intermediate in medicinal chemistry, specific studies detailing its biological activities or its effects on cellular signaling pathways are not readily available in the current scientific literature. [1] However, the broader class of pyrrole-containing compounds is known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[11]

The aldehyde functional group, in conjunction with the N-substituted pyrrole core, provides a scaffold that can be readily modified to interact with various biological targets. For instance, the aldehyde can form Schiff bases with amine groups in proteins, potentially leading to enzyme inhibition or receptor modulation.

Given the lack of specific data for **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**, a hypothetical signaling pathway is presented below. This diagram illustrates a general mechanism by which a bioactive pyrrole aldehyde derivative could potentially exert its effects, for example, as an inhibitor of a protein kinase cascade, a common target in drug discovery.

Figure 2: Hypothetical Signaling Pathway



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Caption: A generalized diagram showing a potential mechanism of action for a bioactive pyrrole aldehyde derivative.

Conclusion

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde represents a promising, yet underexplored, molecule in the landscape of chemical synthesis and drug discovery. The available data on its physicochemical properties, combined with established synthetic methodologies, provide a solid foundation for its use in research and development. Future investigations into the specific biological activities of this compound and its derivatives are warranted and could unveil novel therapeutic agents or valuable molecular probes for studying complex biological systems. This guide serves as a foundational resource to stimulate and support such future research endeavors.

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